molecular formula C28H54GdN5O20 B037794 Magnevist CAS No. 86050-77-3

Magnevist

Cat. No. B037794
CAS RN: 86050-77-3
M. Wt: 938 g/mol
InChI Key: LGMLJQFQKXPRGA-VPVMAENOSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnevist, also known as gadopentetate dimeglumine, is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). It has been approved for clinical use since 1988 and is utilized to enhance the quality of MRI scans, allowing for better visualization of internal structures and abnormalities. Despite its widespread use, concerns have arisen regarding its safety, particularly in patients with severe kidney impairment. A condition known as nephrogenic systemic fibrosis (NSF) was first identified in 2000, and a possible association with the administration of GBCAs like Magnevist was reported in 2006. However, a reassessment of preclinical safety data from studies conducted in the mid-80s with healthy rats and dogs provided no evidence of toxicological effects that could be suggestive of  NSF["].

Synthesis Analysis

The synthesis of Magnevist itself is not detailed in the provided papers. However, research on related compounds and their synthesis methods can offer insights into the complexities of creating such agents. For instance, the synthesis of alkali metal monoalkyl-bisamido magnesiates, which are precursors to inverse crown compounds, demonstrates the intricate nature of synthesizing metal-organic frameworks. These compounds have been synthesized in crystalline form and are shown to react with organic molecules like benzene and naphthalene to form inverse crowns, highlighting the potential for creating complex structures that could be relevant to the synthesis of contrast agents like  Magnevist["].

Molecular Structure Analysis

The molecular structure of Magnevist is not explicitly discussed in the provided papers. However, the structure of related compounds, such as inverse crown structures synthesized from alkali metal magnesiates, is well-characterized. These structures exhibit a variety of forms, including helical polymers and hexamers with a 24-atom ring, and demonstrate the ability to undergo regioselective reactions, which could be pertinent when considering the molecular interactions of Magnevist within the  body["].

Chemical Reactions Analysis

The chemical reactivity of Magnevist is not directly addressed in the provided papers. However, the reactivity of similar compounds, such as the inverse crown structures, is thoroughly investigated. These compounds show the ability to react with aromatic hydrocarbons, leading to the formation of new inverse crown compounds with specific regioselectivity. Such studies on reactivity are essential for understanding how contrast agents like Magnevist might interact with biological molecules or how they could be modified for improved  performance["].

Physical and Chemical Properties Analysis

The physical and chemical properties of Magnevist are crucial for its function as a contrast agent. The provided papers do not detail these properties for Magnevist specifically, but research on nanocapsules containing Magnevist indicates that the encapsulation does not significantly compromise its T1 relaxivity. This suggests that the physical and chemical properties of Magnevist allow it to maintain its effectiveness as a contrast agent even when encapsulated within nanocapsules, which could potentially be used as new MRI contrast  agents["].

Scientific Research Applications

The scientific research applications of 'Magnevist' (Magneviste dimeglumine) are diverse and primarily focused on enhancing magnetic resonance imaging (MRI) capabilities. Below is an analysis of the applications, research methodologies, and key findings from the provided papers:

A Tumor-Targeted Nanodelivery System to Improve Early MRI Detection of Cancer

Application: This study explores the use of a liposomal nanodelivery system, which incorporates Magnevist, to target tumors and improve the sensitivity of MRI for early cancer  detection.
Methodology: The research involved the development of a liposomal complex with an anti-transferrin receptor single-chain antibody and Magnevist. The complex's effect on MRI was tested both in vitro and in vivo using an orthotopic mouse model of pancreatic  cancer.
Key Findings: The study found that the complexed Magnevist provided increased resolution and image intensity in MRI scans, suggesting its potential as a tool for early cancer  detection["].

Comparative study on contrast enhancement of Magnevist and Magnevist-loaded nanoparticles in pancreatic cancer PDX model monitored by MRI

Application: This research compares the contrast enhancement capabilities of Magnevist with Magnevist-loaded liposomal nanoparticles (Mag-Lnps) in a pancreatic cancer patient-derived xenograft (PDX) mouse  model.
Methodology: Mag-Lnps were formulated and characterized, followed by MRI scans using a 21.1 T vertical magnet to compare the signal to noise ratio (SNR) and tumor/muscle (T/M) ratio after administering Magnevist and  Mag-Lnps.
Key Findings: The study showed no significant difference in MRI contrast between Magnevist and Mag-Lnps in the PDX mouse model, suggesting that the performance of Mag-Lnps as an effective contrast agent may be affected by low payload and restricted water  access["].

EFFECT OF MAGNEVIST CONJUGATED DENDRIMER ON Bax/Bcl2 GENE EXPRESSION LEVELS IN MCF-7 CANCER CELLS

Application: This study investigates the effects of Magnevist conjugated dendrimer on gene expression related to apoptosis in MCF-7 breast cancer  cells.
Methodology: The cytotoxicity of the Magnevist conjugated dendrimer was assessed using MTT assay, and its impact on apoptosis was measured through real-time PCR. The interaction with plasma proteins was also  examined.
Key Findings: The results indicated that the Magnevist conjugated dendrimer significantly affects the Bax gene, increasing apoptosis, and has a comparable effect on Bcl2 to that of the dendrimer  alone["].

Experience in clinical use of paramagnetic agent magnevist in the diagnosis of spine and spinal cord metastases

Application: This paper discusses the clinical use of Magnevist in the diagnosis of spinal and spinal cord  metastases.
Methodology: Fifty-six patients with suspected spinal metastases underwent MRI with and without Magnevist contrast. The diagnosis was verified using Magnevist-enhanced  MRI.
Key Findings: The use of Magnevist was found to enhance the informative value and specificity of MRI in diagnosing spinal  metastases["].

Nanocapsules synthesized by miniemulsion technique for application as new contrast agent materials

Application: The research focuses on synthesizing nanocapsules containing Magnevist using an inverse miniemulsion process, aiming to develop new MRI contrast  agents.
Methodology: Nanodroplets containing Magnevist were encapsulated in polymeric shells, and the shell thickness was adjusted to ensure water molecule exchange. The T1 relaxivity of the encapsulated contrast agent was  measured.
Key Findings: The study found that the contrast agent-filled nanocapsules maintained significant T1 relaxivity, indicating their potential as new MRI contrast  agents.

Mechanism Of Action

Magnevist, whose active ingredient is Gadopentetic acid, functions as a contrast agent in Magnetic Resonance Imaging (MRI). It enhances the visibility of internal body structures in MRI scans. The mechanism of action of Magnevist revolves around its key component, Magneviste dimeglumine, a complex formed from gadolinium and DTPA (diethylenetriaminepentacetate)[].
In this complex, the gadolinium ion (Gd 3+) is surrounded by three nitrogen atoms and five oxygen atoms from the carboxylate groups of DTPA. There is also a ninth coordination site occupied by a water molecule. Gadolinium is paramagnetic due to its seven unpaired electrons, which gives it a strong magnetic moment. This magnetic quality of gadolinium affects the relaxation time of nearby water molecules when placed in a magnetic field, such as that of an MRI scanner. The interaction between the paramagnetic center of gadolinium and water molecules alters the magnetic resonance properties of these water molecules, enabling the contrast enhancement seen in MRI images[].
It's important to note that gadolinium-based agents, including Magnevist, have been associated with a toxic reaction known as nephrogenic systemic fibrosis (NSF) in patients with severe kidney problems. This has led to increased scrutiny and regulations regarding the use of gadolinium-based contrast agents[].

Biochemical And Physiological Effects

Molecular Composition and Design: Magnevist, scientifically known as Magneviste dimeglumine, is a complex formed from gadolinium and diethylenetriaminepentaacetic acid (DTPA). This composition addresses the inherent toxicity and inefficiency of free gadolinium (Gd III) ions by forming a water-soluble chelate. The structure of Magnevist has been specifically designed to enhance its suitability as a contrast agent in medical imaging, particularly in MRI scans[].
Paramagnetic Characteristics: The biochemical effectiveness of Magnevist in MRI procedures stems from its highly paramagnetic nature. This property significantly reduces the spin-lattice relaxation time of hydrogen protons in the body. As a result, when exposed to magnetic fields during MRI, it increases the signal intensity and thus enhances the contrast of images, especially in T1-weighted scans. This increased contrast assists in providing clearer and more detailed images of organs and internal structures[].
Physiological Effects of Magnevist:Tissue Interaction and Retention: Upon intravenous administration, Magnevist’s gadolinium component can be deposited in various tissues, including the brain, bones, liver, kidneys, and skin. This retention can lead to an increase in T1-weighted signal intensity within these tissues. The clinical implications of gadolinium retention, especially in the brain, are a subject of ongoing research and discussion in the medical community[].
Sodium Content and Its Implications: Magnevist contains sodium, which has implications for patients on sodium-restricted diets. The sodium content in each pre-filled syringe of Magnevist is significant, and this must be taken into account when considering the overall sodium intake, especially for patients with conditions that necessitate sodium intake monitoring[].
Research and Developmental Aspects:Advancements in Molecular Imaging: Recent research has focused on the potential of Magnevist-conjugated dendrimers. These advanced molecular structures aim to improve the specificity and efficiency of Magnevist in molecular imaging. Such developments are particularly relevant in the field of oncology, where enhanced imaging can play a crucial role in the diagnosis and treatment of various cancers. Studies have shown that these conjugated compounds can have significant effects on cellular processes, including apoptosis, providing new avenues for therapeutic applications[].

Advantages And Limitations For Lab Experiments

Advantages

Enhanced Imaging Quality: One of the primary advantages of using Magnevist in laboratory experiments, particularly in magnetic resonance imaging (MRI), is its ability to significantly enhance image quality. The paramagnetic properties of Magneviste dimeglumine, the active component of Magnevist, improve the contrast and clarity of MRI images. This is crucial for detailed anatomical studies and precise localization of lesions or abnormalities in experimental models[].
Versatility in Various Research Fields: Magnevist has been extensively used in various research areas, including neurology, cardiology, and oncology. Its ability to provide clear imaging of soft tissues makes it valuable in studies involving the brain, heart, and tumors, facilitating a deeper understanding of these complex structures and pathologies in experimental settings[].

Limitations

Tissue Retention Concerns: A notable limitation of Magnevist is the retention of gadolinium in tissues, which has been a subject of ongoing research. While the clinical consequences of this retention are still being studied, it poses a concern in long-term or repeated-use experimental settings, where tissue accumulation of gadolinium might affect the outcomes or interpretations of studies[].
Specificity and Efficiency Challenges: Despite its widespread use, Magnevist has certain limitations in terms of specificity and efficiency. Recent studies have focused on improving these aspects, particularly for targeted molecular imaging in cancer research. However, the standard formulation of Magnevist may not be as effective for specific, targeted imaging applications, which is an important consideration in experimental design[].

Future Directions

Enhancing Specificity and Efficiency: A major focus of future research on Magnevist is directed towards enhancing its specificity and efficiency, particularly in targeted molecular imaging. This is particularly relevant in the field of oncology, where precision in imaging is crucial for the detection and treatment of cancers. Efforts are being made to improve the molecular structure of Magnevist to increase its binding affinity to specific tissues or pathological features in the body[].
Development of New Formulations: Research is also being conducted to develop new formulations of Magnevist that could potentially reduce the issues related to gadolinium retention in tissues. These new formulations aim to provide safer alternatives that maintain the high-quality imaging capabilities of Magnevist while minimizing potential long-term retention in the body. Such developments could significantly impact the use of contrast agents in both clinical and research settings[].
Applications in Nanotechnology: Another exciting area of research is the integration of Magnevist with nanotechnology. Studies are exploring the encapsulation of Magnevist within nanostructures, like dendrimers, to enhance its properties. This approach could lead to more effective and targeted delivery of the contrast agent, opening new possibilities in diagnostic imaging and possibly even in therapeutic applications[].

properties

IUPAC Name

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3;/q;;;+3/p-3/t;2*4-,5+,6+,7+;/m.00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMLJQFQKXPRGA-VPVMAENOSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54GdN5O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235367
Record name Gadopentetate dimeglumine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water
Record name GADOPENTETATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Osmolality at 37 °C = 1,960; Viscosity (cP) = 4.9 at 20 °C, 2.9 at 37 °C; Density = 1.195 at 25 °C; Specific gravity = 1.208 at 25 °C; LogPw = -5.4 at 25 °C and pH7 /Magnevist Injection/
Record name GADOPENTETATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Magnevist

CAS RN

86050-77-3
Record name Gadopentetate dimeglumine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GADOPENTETATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7548
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnevist
Reactant of Route 2
Magnevist
Reactant of Route 3
Magnevist
Reactant of Route 4
Magnevist
Reactant of Route 5
Magnevist
Reactant of Route 6
Magnevist

Citations

For This Compound
33,200
Citations
DL Rubin, TS Desser, R Semelka… - Journal of Magnetic …, 1999 - Wiley Online Library
… The patients in this study were randomized to receive either OptiMARK or Magnevist. Both OptiMARK and Magnevist were administered to patients via handadministered bolus injection …
Number of citations: 50 onlinelibrary.wiley.com
T Steger-Hartmann, R Hofmeister, R Ernst… - Investigative …, 2010 - journals.lww.com
… Magnevist shows no protein binding and does not penetrate plasma membranes (extracellular GBCA). After injection, Magnevist … The contrast-enhancing effect of Magnevist injection …
Number of citations: 32 journals.lww.com
M Goyen, TC Lauenstein, CU Herborn… - Journal of Magnetic …, 2001 - Wiley Online Library
… ® 1.0 and the other time using Magnevist® as the contrast agent. … For the Magnevist® exam, the contrast agent volumes and … ) values compared to 0.5 M Magnevist®‐enhanced images. …
Number of citations: 124 onlinelibrary.wiley.com
J Pintaske, P Martirosian, H Graf, G Erb… - Investigative …, 2006 - journals.lww.com
Objectives: We sought to determine the relaxivity and accurate relaxation rates of Gd-DTPA, Gd-BT-DO3A, and Gd-BOPTA at 0.2, 1.5, and 3 T in human blood plasma. Materials and …
Number of citations: 467 journals.lww.com
Y Dai, C Wu, S Wang, Q Li, M Zhang, J Li… - … , Biology and Medicine, 2018 - Elsevier
… As MRI contrast agent, PEG-Gd 2 O 3 NPs displayed stronger contrast enhancement and longer retention time in the tumor tissues than Magnevist at the same amount of Gd injection, …
Number of citations: 35 www.sciencedirect.com
L Johansson, MA Kirchin, H Ahlström - Acta Radiologica, 2012 - journals.sagepub.com
Background Numerous clinical studies suggest that gadobenate dimeglumine is diagnostically superior to other gadolinium chelates for MR imaging applications, including contrast-…
Number of citations: 7 journals.sagepub.com
J Barkhausen, W Ebert, JF Debatin… - Journal of the American …, 2002 - jacc.org
… of 100 μmol/kg of Magnevist. The area of hyperenhancement … seen on gadophrin-3 plus Magnevist enhanced image using … The combination of gadophrin-3 and Magnevist can …
Number of citations: 75 www.jacc.org
RI Grossman, DL Rubin, G Hunter… - Investigative …, 2000 - journals.lww.com
Grossman RI, Rubin DL, Hunter G, et al. Magnetic resonance imaging in patients with central nervous system pathology: A c omparison of OptiMARK (Gd-DTPA-BMEA) and Magnevist (…
Number of citations: 43 journals.lww.com
M Oudkerk, PE Sijens, EJR VAN BEEK… - Investigative …, 1995 - journals.lww.com
RATIONALE AND OBJECTIVES. Gd-DTPA is a well-characterized, safe contrast agent frequently used in magnetic resonance imaging (MRI) of the central nervous system. The purpose …
Number of citations: 99 journals.lww.com
K Affram, T Smith, S Helsper… - Cancer …, 2020 - cancer-nano.biomedcentral.com
The aim of this study was to compare contrast enhancement of Magnevist® (gadopentate dimeglumine (Mag)) to that of PEGylated Magnevist®-loaded liposomal nanoparticles (Mag-…
Number of citations: 5 cancer-nano.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.